molecular formula C31H38O7S B3095437 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid CAS No. 1263047-31-9

15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid

Cat. No.: B3095437
CAS No.: 1263047-31-9
M. Wt: 554.7 g/mol
InChI Key: HHZQVHHLYOFNAK-UHFFFAOYSA-N
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Description

15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid is a synthetic compound with the molecular formula C31H38O7S and a molecular weight of 554.69 g/mol . It is known for its unique structure, which includes a methoxytrityl group and a thioether linkage, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, free thiols, and substituted derivatives of the original compound .

Scientific Research Applications

15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid involves its ability to form stable thioether linkages with other molecules. This property makes it an excellent candidate for use in bioconjugation and drug delivery systems. The methoxytrityl group provides stability and protection during synthetic processes, which can be removed under specific conditions to release the active thiol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid is unique due to its specific combination of a methoxytrityl group and a thioether linkage, which provides both stability and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .

Properties

IUPAC Name

3-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O7S/c1-34-29-14-12-28(13-15-29)31(26-8-4-2-5-9-26,27-10-6-3-7-11-27)39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZQVHHLYOFNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
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15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
Reactant of Route 3
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15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
Reactant of Route 4
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
Reactant of Route 5
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
Reactant of Route 6
Reactant of Route 6
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid

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